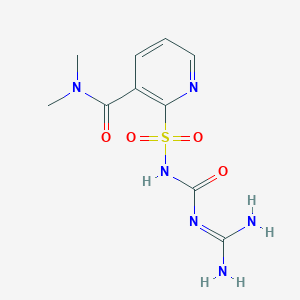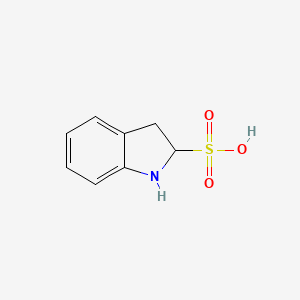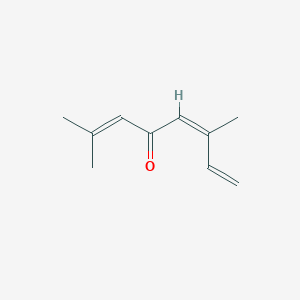
(Z)-Tagetenone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-Tagetenone is an organic compound belonging to the class of terpenoids. It is a naturally occurring compound found in the essential oils of various plants, particularly in the genus Tagetes, commonly known as marigolds. The compound is characterized by its distinctive odor and is used in perfumery and flavoring industries.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: (Z)-Tagetenone can be synthesized through various methods, including the oxidation of (Z)-Tagetone. One common synthetic route involves the use of oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions to achieve the desired product.
Industrial Production Methods: In industrial settings, this compound is often extracted from the essential oils of marigold plants. The extraction process typically involves steam distillation, followed by purification steps such as fractional distillation or chromatography to isolate the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions: (Z)-Tagetenone undergoes several types of chemical reactions, including:
Oxidation: It can be further oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding alcohol.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products:
Oxidation: Oxidized derivatives such as carboxylic acids.
Reduction: Corresponding alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
(Z)-Tagetenone has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and insecticidal properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of perfumes, flavors, and fragrances due to its distinctive odor.
Wirkmechanismus
The mechanism of action of (Z)-Tagetenone involves its interaction with various molecular targets and pathways. It is known to modulate enzyme activities and interact with cellular receptors, leading to its observed biological effects. For example, its antimicrobial activity is attributed to its ability to disrupt microbial cell membranes and inhibit essential enzymes.
Vergleich Mit ähnlichen Verbindungen
(Z)-Tagetenone can be compared with other similar terpenoid compounds, such as:
(E)-Tagetenone: The geometric isomer of this compound, differing in the spatial arrangement of its atoms.
Tagetone: A related compound with a similar structure but differing in functional groups.
Limonene: Another terpenoid with a similar molecular framework but different functional properties.
Uniqueness: this compound is unique due to its specific geometric configuration, which imparts distinct chemical and biological properties compared to its isomers and related compounds.
Eigenschaften
CAS-Nummer |
33746-71-3 |
|---|---|
Molekularformel |
C10H14O |
Molekulargewicht |
150.22 g/mol |
IUPAC-Name |
(5Z)-2,6-dimethylocta-2,5,7-trien-4-one |
InChI |
InChI=1S/C10H14O/c1-5-9(4)7-10(11)6-8(2)3/h5-7H,1H2,2-4H3/b9-7- |
InChI-Schlüssel |
XUINKEIPBTYUJP-CLFYSBASSA-N |
Isomerische SMILES |
CC(=CC(=O)/C=C(/C)\C=C)C |
Kanonische SMILES |
CC(=CC(=O)C=C(C)C=C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


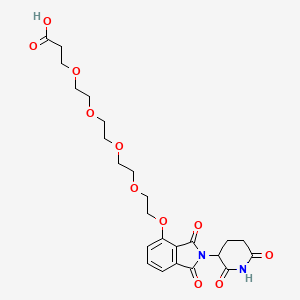
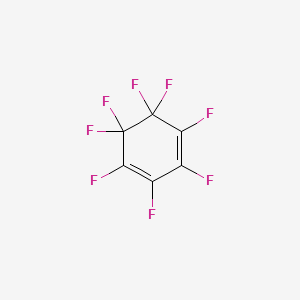



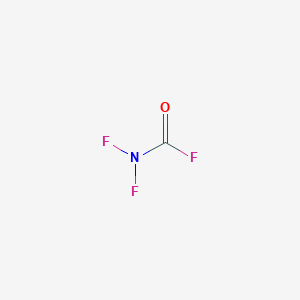

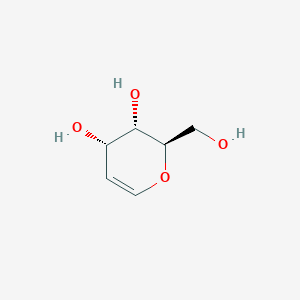

![[(1S,3S,4R,6S,8S,9R,10R,13R,14R,16R)-3,4,6,9,14-pentahydroxy-5,5,9,14-tetramethyl-16-tetracyclo[11.2.1.01,10.04,8]hexadecanyl] acetate](/img/structure/B13422804.png)
